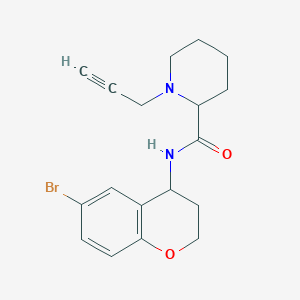
N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H21BrN2O2 and its molecular weight is 377.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18BrN2O2
- Molecular Weight : 388.3 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Antitumor Activity
Studies have indicated that derivatives of benzopyran compounds exhibit significant antitumor effects. For instance, compounds structurally related to N-(6-bromo-3,4-dihydro-2H-1-benzopyran) have shown promise against various cancer cell lines. A study demonstrated that similar compounds effectively inhibited tumor growth in vitro and in vivo models, suggesting a potential for development as anticancer agents .
2. Neuroprotective Effects
The benzopyran moiety is known for its neuroprotective properties. Research has shown that compounds with this structural feature can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. Inhibiting MAO-B specifically has been linked to protective effects against oxidative stress in neuronal cells .
3. Anti-inflammatory Properties
Compounds similar to N-(6-bromo-3,4-dihydro-2H-1-benzopyran) have also been studied for their anti-inflammatory activities. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
The biological activity of N-(6-bromo-3,4-dihydro-2H-1-benzopyran) is likely mediated through several mechanisms:
Inhibition of Enzymatic Activity
The compound may inhibit key enzymes involved in cancer progression and inflammation. For example, inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters like dopamine .
Modulation of Signal Transduction Pathways
This compound may affect various signal transduction pathways involved in cell proliferation and survival. By modulating these pathways, it can exert both antitumor and neuroprotective effects.
Case Studies
Several studies have explored the effects of similar compounds:
特性
IUPAC Name |
N-(6-bromo-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-2-9-21-10-4-3-5-16(21)18(22)20-15-8-11-23-17-7-6-13(19)12-14(15)17/h1,6-7,12,15-16H,3-5,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPASJNLKFXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NC2CCOC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














